Osmanthuside H
Overview
Description
Molecular Structure Analysis
The molecular structure of Osmanthuside H is represented by the SMILES string: OC[C@@]1(O)COC@@Hcc3)C@HC@@H[C@@H]2O)[C@@H]1O .Physical And Chemical Properties Analysis
Osmanthuside H is a solid substance with an assay of ≥95% (LC/MS-ELSD). It is typically stored at a temperature of -20°C .Scientific Research Applications
Molecular Interactions in Hypertension Treatment
Osmanthuside H, identified in various plants like Clerodendrum colebrookianum, has shown potential in the treatment of hypertension. Computational studies reveal that osmanthuside H interacts with anti-hypertensive drug targets such as Rho-associated coiled-coil protein kinase (ROCK), angiotensin-converting enzyme, and phosphodiesterase 5 (PDE5), suggesting its role in developing new hypertension treatments (Arya et al., 2017).
Antioxidant and Anti-inflammatory Properties
Research on Osmanthus fragrans, which contains osmanthuside H, indicates significant antioxidant activities. This plant's extract demonstrated strong fatty acid synthase inhibitory activity, comparable to certain control substances, and displayed notable ABTS radical scavenging activity (Lu et al., 2022). Additionally, osmanthuside H is present in extracts that have shown neuroprotective effects in human neuroblastoma cells against neurotoxicity (Sung et al., 2006).
Antioxidant in Food and Cosmetic Applications
The acetonic extract of Osmanthus fragrans, containing osmanthuside H, has applications as a natural antioxidant in food and cosmetics. It exhibits substantial antioxidant properties, which may be leveraged in food additives and skin-whitening cosmetics (Wu et al., 2009).
Potential in Treating Melanoma and Skin Diseases
Osmanthuside H is part of extracts that have shown inhibitory effects on melanin formation, suggesting potential applications in treating melanoma and other skin-related diseases. Its inclusion in skin-whitening products could be beneficial (Wu et al., 2009).
Inhibitory Effect on Platelet Aggregation
Studies on Osmanthus fragrans seeds, containing osmanthuside H, reveal that they possess compounds with significant inhibitory effects on platelet aggregation. This suggests a potential for developing novel inhibitors of platelet aggregation (Tang et al., 2015).
Potential in Treating Inflammatory Bowel Disease
Extracts containing osmanthuside H have shown potential in treating inflammatory bowel disease. They exhibited inhibitory effects on nitric oxide production and other inflammatory markers, indicating their use in prevention and treatment of such conditions (Jeong et al., 2020).
Safety And Hazards
Osmanthuside H is classified under the GHS07 hazard class and is labeled with the signal word “Warning”. It is known to cause serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
A recent study has reported the use of a commercial diglycosidase, Aromase H2, for the acuminosylation of tyrosol, yielding Osmanthuside H and its counterpart regioisomer 4-(2-hydroxyethyl)phenyl β-acuminoside. This suggests potential future directions for the commercial production of Osmanthuside H .
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O11/c20-8-19(26)9-29-18(16(19)25)28-7-12-13(22)14(23)15(24)17(30-12)27-6-5-10-1-3-11(21)4-2-10/h1-4,12-18,20-26H,5-9H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQZYXJBVMHCW-OTCFHACESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933562 | |
Record name | 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Osmanthuside H | |
CAS RN |
149155-70-4 | |
Record name | Osmanthuside H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149155704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 149155-70-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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